1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Trihydrochloride
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Overview
Description
1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Trihydrochloride is a synthetic compound known for its potential applications in various scientific fields. This compound belongs to the class of imidazoquinolines, which are recognized for their immunomodulatory properties. It has been studied for its role as a Toll-like receptor (TLR) agonist, particularly TLR7 and TLR8, which are crucial in the immune response .
Preparation Methods
The synthesis of 1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine involves several steps. One common method includes the use of substituted amide derivatives of quinoline in the presence of iodobenzenediacetate as a catalyst. This process involves Hofmann rearrangement and intramolecular cyclization . Industrial production methods may vary, but they typically involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a TLR7/8 agonist, making it valuable in immunological studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine involves its interaction with Toll-like receptors, particularly TLR7 and TLR8. Upon binding to these receptors, it activates downstream signaling pathways that lead to the production of cytokines and other immune response mediators. This activation enhances the body’s immune response, making it useful in vaccine development and antiviral therapies .
Comparison with Similar Compounds
Similar compounds include imiquimod and resiquimod, which are also TLR7/8 agonists. 1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine is unique due to its specific structural modifications that may enhance its efficacy and reduce side effects. Other similar compounds include:
Properties
Molecular Formula |
C18H28Cl3N5 |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
1-(4-aminobutyl)-2-butylimidazo[4,5-c]quinolin-4-amine;trihydrochloride |
InChI |
InChI=1S/C18H25N5.3ClH/c1-2-3-10-15-22-16-17(23(15)12-7-6-11-19)13-8-4-5-9-14(13)21-18(16)20;;;/h4-5,8-9H,2-3,6-7,10-12,19H2,1H3,(H2,20,21);3*1H |
InChI Key |
ZSUHKPUPLPQJGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CCCCN)C3=CC=CC=C3N=C2N.Cl.Cl.Cl |
Origin of Product |
United States |
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